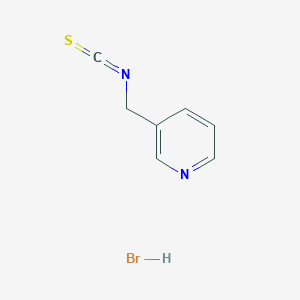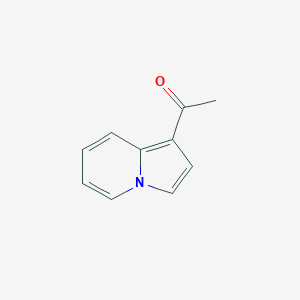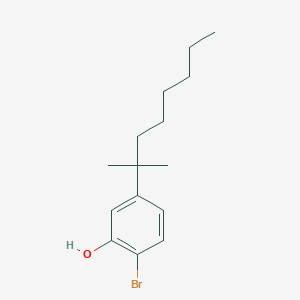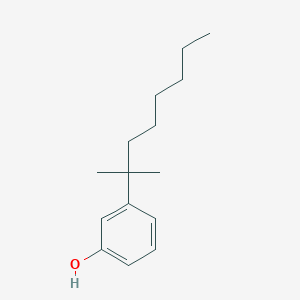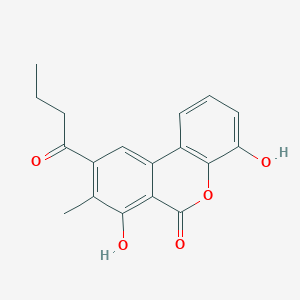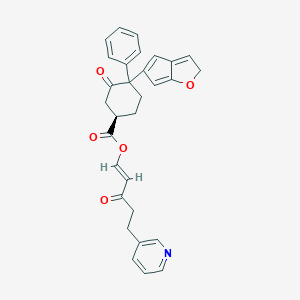
Hexahydro-oxolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-oxolactone, also known as 2-Oxotetrahydrofuran, is a cyclic organic compound that belongs to the family of lactones. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Hexahydro-oxolactone has a wide range of scientific research applications. It is commonly used as a solvent in organic synthesis reactions due to its high boiling point and low toxicity. It is also used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of hexahydro-oxolactone is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
Hexahydro-oxolactone has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hexahydro-oxolactone in lab experiments is its high boiling point, which makes it a suitable solvent for high-temperature reactions. It is also relatively cheap and easy to obtain. However, its low solubility in water can be a limitation in some experiments, and its high reactivity can make it difficult to handle in certain situations.
Direcciones Futuras
For its use include the development of new pharmaceuticals and renewable energy sources.
Métodos De Síntesis
Hexahydro-oxolactone can be synthesized through several methods. One of the most common methods is the reduction of γ-butyrolactone using sodium borohydride. Another method involves the catalytic hydrogenation of furfural, which produces 2-methyltetrahydrofuran. This compound can then be oxidized to produce hexahydro-oxolactone.
Propiedades
Número CAS |
133774-80-8 |
|---|---|
Nombre del producto |
Hexahydro-oxolactone |
Fórmula molecular |
C30H27NO5 |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
Clave InChI |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
SMILES isomérico |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES canónico |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Sinónimos |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



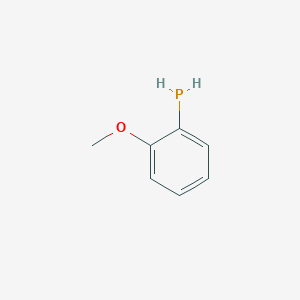
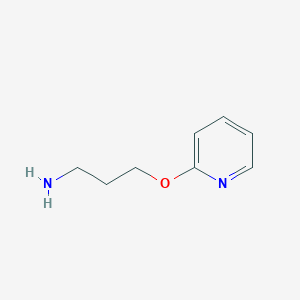
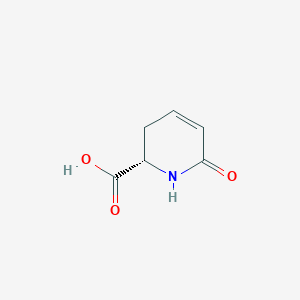
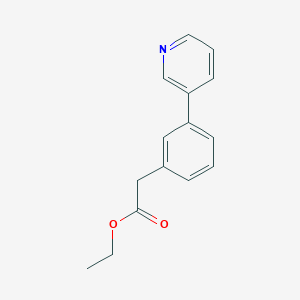
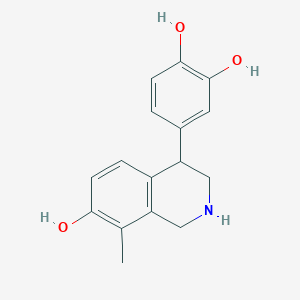
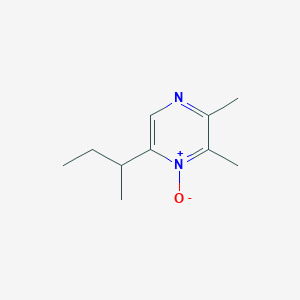
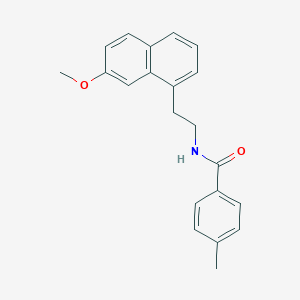
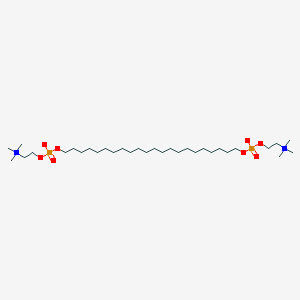
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
